2,2-Difluoro-2-phenoxy-1-(1-pyrrolidinyl)-1-ethanone
Description
Synthesis Analysis
The synthesis of ketones from carboxylic acids and aromatic hydrocarbons is discussed in the context of using a new reagent, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP), which has been shown to effectively dehydrate benzoic acid and aromatic hydrocarbons to yield benzophenones . This method could potentially be adapted for the synthesis of "2,2-Difluoro-2-phenoxy-1-(1-pyrrolidinyl)-1-ethanone" by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The identification and characterization of a novel cathinone derivative, which shares a pyrrolidinyl ketone structure with the compound of interest, were achieved using advanced analytical techniques such as GC-MS, LC-HRMS, NMR, and X-ray crystallography . These techniques could similarly be applied to determine the molecular structure of "2,2-Difluoro-2-phenoxy-1-(1-pyrrolidinyl)-1-ethanone."
Chemical Reactions Analysis
The acid-catalyzed ring opening of pyrrolidine derivatives is discussed, leading to the formation of various compounds, including dibenzoxanthenes and diarylmethanes . This suggests that the pyrrolidine ring in "2,2-Difluoro-2-phenoxy-1-(1-pyrrolidinyl)-1-ethanone" could undergo similar transformations under acidic conditions.
Physical and Chemical Properties Analysis
Pyrrolidinium ionic liquids with fluorine-containing anions have been synthesized and shown to be effective as both solvents and catalysts for Friedel-Crafts alkylations . The presence of fluorine atoms and a pyrrolidine ring in "2,2-Difluoro-2-phenoxy-1-(1-pyrrolidinyl)-1-ethanone" suggests that it might exhibit unique physical properties, such as altered melting points or solubility, which could be explored using similar compounds as models.
properties
IUPAC Name |
2,2-difluoro-2-phenoxy-1-pyrrolidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-12(14,11(16)15-8-4-5-9-15)17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUBVVVZFINYGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(OC2=CC=CC=C2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-phenoxy-1-(1-pyrrolidinyl)-1-ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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